molecular formula C17H15Cl2NO B1292937 2'-Azetidinomethyl-2,3-dichlorobenzophenone CAS No. 898755-21-0

2'-Azetidinomethyl-2,3-dichlorobenzophenone

Cat. No.: B1292937
CAS No.: 898755-21-0
M. Wt: 320.2 g/mol
InChI Key: LCEZZARQTKEDHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2’-Azetidinomethyl-2,3-dichlorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core, which can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chlorine Substituents: The benzophenone core is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.

    Azetidine Ring Formation: The final step involves the formation of the azetidine ring.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .

Chemical Reactions Analysis

2’-Azetidinomethyl-2,3-dichlorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Azetidinomethyl-2,3-dichlorobenzophenone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,3-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the dichlorobenzophenone core contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.

Comparison with Similar Compounds

2’-Azetidinomethyl-2,3-dichlorobenzophenone can be compared with similar compounds such as:

    2’-Azetidinomethyl-4,5-dichlorobenzophenone: Similar structure but with chlorine atoms at different positions.

    2’-Azetidinomethyl-2,3-difluorobenzophenone: Similar structure but with fluorine atoms instead of chlorine.

    2’-Azetidinomethyl-2,3-dibromobenzophenone: Similar structure but with bromine atoms instead of chlorine.

The uniqueness of 2’-Azetidinomethyl-2,3-dichlorobenzophenone lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-8-3-7-14(16(15)19)17(21)13-6-2-1-5-12(13)11-20-9-4-10-20/h1-3,5-8H,4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEZZARQTKEDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643724
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-21-0
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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